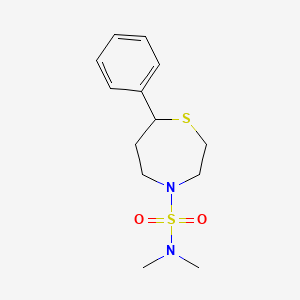

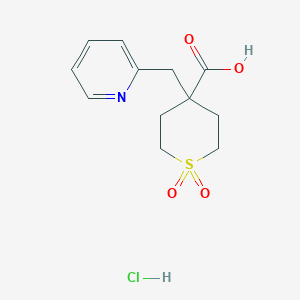

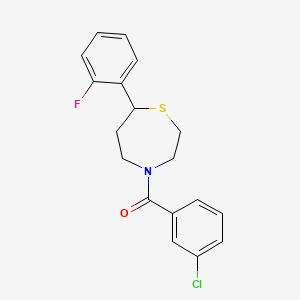

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide is a compound that is likely to possess a complex molecular structure featuring a thiazepane ring, a phenyl group, and a sulfonamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into the structural characteristics of related sulfonamide compounds, which can be used to infer some aspects of the target compound's description. For instance, sulfonamide N atoms typically exhibit a nearly trigonal-planar geometry, as seen in the related compound discussed in paper .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the provided papers. However, similar compounds, such as those involving reactions of N-sulfonylamines with azirines, can lead to the formation of various heterocyclic structures including thiadiazoles and oxathiazoles . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the geometric preferences of the sulfonamide group and the steric demands of the phenyl and thiazepane substituents. In related sulfonamide structures, the sulfonamide N atoms are nearly trigonal-planar, and the thiazole groups are almost perpendicular to the S—N—S plane . These structural features could be expected to be present in the target compound as well.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not covered in the provided papers, the reactivity of similar sulfonamide compounds can be complex. For example, N-sulfonylamines can react with azirines to form a variety of heterocyclic compounds, including thiadiazoles and oxathiazoles, which can further isomerize under certain conditions . This suggests that the target compound may also participate in a range of chemical reactions, potentially leading to the formation of various isomeric and heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on the properties of structurally related compounds. For instance, the presence of the sulfonamide group can lead to the formation of intermolecular interactions, such as C—H⋯O hydrogen bonds, which can influence the compound's crystal packing and stability . The electronic properties of the thiazepane and phenyl rings, as well as the sulfonamide group, would also affect the compound's solubility, melting point, and reactivity.

科学的研究の応用

Tautomeric Behavior and Spectroscopic Methods

Sulfonamide derivatives, such as 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, have been investigated for their molecular conformation or tautomeric forms, which are crucial for their pharmaceutical and biological activities. Spectroscopic methods, including infrared and nuclear magnetic resonance, have been employed to identify possible tautomeric forms of these molecules (Erturk, Gumus, Dikmen, & Alver, 2016).

Neuroprotective Properties

Dimethyl sulfoxide (DMSO), a related compound, has been reported to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This finding suggests potential neuroprotective applications for sulfonamide derivatives (Lu & Mattson, 2001).

Antibacterial and Antifungal Activity

Sulfonamide-derived ligands and their transition metal complexes have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains, indicating their potential as antimicrobial agents (Chohan & Shad, 2011).

Anticancer and Antiviral Properties

A large number of sulfonamide derivatives have been reported to possess antitumor activity both in vitro and in vivo, with a variety of mechanisms of action, including carbonic anhydrase inhibition and disruption of microtubule assembly. Some sulfonamide compounds are also noted for their antiviral activity, including inhibition of HIV protease and reverse transcriptase inhibitors containing sulfonamido groups (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

Epigenetic Landscape Alteration

DMSO, commonly used in biomedical fields, has been shown to induce drastic changes in human cellular processes and the epigenetic landscape in vitro. This suggests that sulfonamide derivatives, by analogy, might also influence cellular processes and epigenetic modifications, which could have implications for their use in scientific research and therapeutic applications (Verheijen et al., 2019).

作用機序

Target of Action

Sulfonamide derivatives, like “N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide”, are often used in medicinal chemistry due to their potential biological activities. They are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body .

Biochemical Pathways

Sulfonamides affect the folic acid synthesis pathway in bacteria. By inhibiting the enzyme involved in the final step of this pathway, they prevent the production of essential proteins and DNA in the bacteria .

Result of Action

The inhibition of folic acid synthesis by sulfonamides results in the prevention of bacterial growth, making these compounds effective antibacterial agents .

特性

IUPAC Name |

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S2/c1-14(2)19(16,17)15-9-8-13(18-11-10-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQXUQCGJILENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)

![1-[1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2534782.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2534793.png)

![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2534795.png)

![Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2534798.png)